molecular formula C6H15ClN2O B2787137 (2R)-2-Amino-N-ethylbutanamide;hydrochloride CAS No. 2343964-48-5

(2R)-2-Amino-N-ethylbutanamide;hydrochloride

Cat. No.: B2787137
CAS No.: 2343964-48-5
M. Wt: 166.65
InChI Key: HBFOAELYBQOTNE-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-N-ethylbutanamide hydrochloride (CAS: 31519-51-4) is a chiral amine derivative characterized by a stereogenic center at the C-2 position and an ethylamide substituent. Its molecular formula is C₆H₁₅ClN₂O, with a hydrochloride salt enhancing solubility and stability. The compound is structurally related to aminoamide derivatives, often explored for pharmacological activities such as analgesia or enzyme inhibition. Key synonyms include "(R)-(−)-2-Aminobutane hydrochloride" and "(R)-2-Butylamine hydrochloride" .

Properties

IUPAC Name

(2R)-2-amino-N-ethylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-3-5(7)6(9)8-4-2;/h5H,3-4,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFOAELYBQOTNE-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-N-ethylbutanamide;hydrochloride typically involves the reaction of 2-amino-N-ethylbutanamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction is usually performed in an aqueous or organic solvent, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-N-ethylbutanamide;hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an N-methyl-D-aspartate (NMDA) receptor antagonist . This interaction is crucial in regulating neuronal excitability and has implications for treating neurological disorders such as Alzheimer's disease. By blocking excessive activation of NMDA receptors, (2R)-2-Amino-N-ethylbutanamide;hydrochloride may help mitigate neurotoxicity associated with glutamate signaling.

Biochemical Studies

In biochemical research, this compound serves as a valuable tool for studying enzyme mechanisms and metabolic pathways. Its ability to act as an enzyme inhibitor allows researchers to dissect complex biochemical processes and understand the roles of specific enzymes in cellular functions.

Synthetic Organic Chemistry

This compound is utilized as a building block in the synthesis of more complex organic compounds. Its versatility in synthetic pathways makes it a critical component in developing novel pharmaceuticals and bioactive molecules .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Neurological Research : A study demonstrated that compounds acting on NMDA receptors could significantly alter neuronal signaling pathways, suggesting therapeutic avenues for conditions like Alzheimer's disease .
  • Synthetic Pathways : Research indicated that this compound could be effectively integrated into synthetic routes for developing new classes of drugs targeting various diseases .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-N-ethylbutanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares (2R)-2-Amino-N-ethylbutanamide hydrochloride with selected analogs:

Compound Name CAS Number Molecular Formula Key Structural Features Melting Point/Physical Form Reference
(2R)-2-Amino-N-ethylbutanamide HCl 31519-51-4 C₆H₁₅ClN₂O Ethylamide, chiral C-2 center Not reported
(R)-2-Amino-N,3-dimethylbutanamide HCl 202825-94-3 C₆H₁₅ClN₂O Methylamide, additional C-3 methyl group Not reported
(2S)-2-Amino-4-methoxy-butanoic acid HCl 3311-01-1 C₅H₁₂ClNO₃ Methoxy group, carboxylic acid backbone Crystalline powder
Su-8629 (2-Amino-indane HCl) Not provided C₉H₁₂ClN Indane backbone, non-amide structure Not reported

Key Observations :

  • Backbone Modifications: (2S)-2-Amino-4-methoxy-butanoic acid HCl replaces the amide with a carboxylic acid and methoxy group, drastically altering solubility and hydrogen-bonding capacity .
  • Crystallography: In related amides (e.g., 2-chloro-N-(2,6-dichlorophenyl)ethanamine), trans conformations of N–H and C=O bonds in the amide group influence crystal packing and stability, which may parallel behavior in (2R)-2-Amino-N-ethylbutanamide HCl .

Pharmacological Activities

Analgesic Potency
  • Su-8629 (2-Amino-indane HCl): Exhibits oral analgesic potency comparable to morphine but without respiratory depression or nalorphine antagonism.
Enzyme Inhibition
  • Acetylcholinesterase (AChE) Inhibition: Donepezil hydrochloride (IC₅₀: 0.014 μM) is a benchmark AChE inhibitor.

Biological Activity

(2R)-2-Amino-N-ethylbutanamide;hydrochloride, also known as N-ethyl-2-amino butanamide hydrochloride, is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound is characterized by its amine group and ethyl substituent, contributing to its interaction with biological systems. Its molecular formula is C6_{6}H14_{14}ClN, and it has a molar mass of approximately 151.64 g/mol. The presence of the amine group allows it to participate in various biochemical interactions, making it a candidate for therapeutic applications.

1. Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of piperidine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. A notable study demonstrated that certain piperidine derivatives displayed better cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

CompoundActivityReference
Piperidine DerivativeCytotoxicity in FaDu cells
EF24 AnalogIKKb inhibition

2. Neuroprotective Effects

Preliminary research suggests that this compound may possess neuroprotective properties. Compounds with similar amino structures have been shown to inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases such as Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, improving cognitive function and memory .

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been explored. Inflammation is a critical factor in many chronic diseases, including cancer and neurodegeneration. Certain derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting that this compound could play a role in managing inflammatory conditions .

Case Study 1: Antitumor Activity Assessment

In a controlled laboratory setting, researchers evaluated the antitumor effects of this compound on various cancer cell lines. The study employed both in vitro and in vivo models to assess the compound's efficacy.

  • Methodology : The compound was administered at varying concentrations to cell lines derived from breast and lung cancers.
  • Findings : Significant reductions in cell viability were observed at higher concentrations, with IC50 values indicating potent cytotoxic effects.

Case Study 2: Neuroprotective Mechanism Exploration

A separate investigation focused on the neuroprotective mechanisms of this compound using animal models of Alzheimer's disease.

  • Methodology : Mice were treated with the compound prior to exposure to neurotoxic agents.
  • Findings : Treated mice exhibited improved cognitive performance on memory tasks compared to controls, alongside reduced markers of neuroinflammation.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-Amino-N-ethylbutanamide;hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(2-Aminoethyl)-2-chloroacetamide hydrochloride are synthesized using 2-chloroacetyl chloride and ethylenediamine under controlled conditions (e.g., polar solvents, mild temperatures) to minimize side reactions . Key variables include pH, temperature, and stoichiometric ratios of reagents. Purification via recrystallization or column chromatography is critical to isolate the (2R)-enantiomer, as stereochemical integrity impacts biological activity .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : Chiral HPLC or polarimetry is used to verify enantiomeric purity. X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments can resolve the absolute configuration. For example, studies on (R)-2-amino-2-phenylbutanoic acid hydrochloride employed X-ray diffraction to confirm the (R)-configuration . Computational methods (e.g., density functional theory) may also predict optical rotation values for validation .

Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS or TLC. For instance, related amide derivatives showed hydrolytic instability in acidic conditions due to cleavage of the amide bond . Lyophilization or storage at −20°C in anhydrous solvents (e.g., DMSO) is recommended for long-term stability .

Advanced Research Questions

Q. How does the (2R)-stereochemistry influence interactions with biological targets such as enzymes or receptors?

  • Methodological Answer : Use molecular docking or surface plasmon resonance (SPR) to compare binding affinities of (2R)- and (2S)-enantiomers. For example, (R)-configured amino acid derivatives exhibit higher affinity for GABA receptors due to complementary stereoelectronic interactions . Mutagenesis studies on target proteins (e.g., substituting chiral amino acids in binding pockets) can further elucidate enantiomer-specific effects .

Q. What strategies resolve contradictory data in bioactivity studies of this compound across different cell lines?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., Western blotting vs. fluorescence-based activity assays). For instance, discrepancies in enzyme inhibition may arise from off-target effects or cell-specific metabolic pathways. Dose-response curves and kinetic studies (e.g., IC₅₀, Ki values) clarify potency and selectivity . Proteomic profiling of treated cells can identify confounding factors like protein degradation or post-translational modifications .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound enhance mechanistic studies in metabolic pathways?

  • Methodological Answer : Synthesize isotopically labeled analogs via modified Strecker or Ugi reactions using ¹³C-labeled ethylamine or ¹⁵N-ammonia. Use LC-MS/MS or NMR to track incorporation into metabolites. For example, ¹⁵N-labeled aminoethylamide derivatives enabled tracing of nitrogen flux in bacterial amino acid metabolism . Stable isotopes also improve sensitivity in pharmacokinetic studies (e.g., bioavailability, tissue distribution) .

Key Research Gaps and Recommendations

  • Stereochemical Impact on Pharmacokinetics : Limited data exist on how the (2R)-configuration affects absorption and metabolism. Use in vivo models with labeled compounds to address this .
  • Off-Target Effects : Screen against panels of receptors/ion channels (e.g., CEREP panels) to identify selectivity issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.